4-Ethynyl-3-(3-nitrophenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C11H7N3O2 |
|---|---|
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4-ethynyl-5-(3-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H7N3O2/c1-2-8-7-12-13-11(8)9-4-3-5-10(6-9)14(15)16/h1,3-7H,(H,12,13) |
InChI Key |
YBVLLEAJEPUZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substituent type and position significantly influence physical properties and spectral signatures. Key analogs from the evidence include:
Key Observations:
- Nitro vs. Halogen Substituents : The nitro group in 2g and 4i induces stronger deshielding in NMR (δ 8.3–8.5 for aromatic protons) compared to chlorine in 4f (δ 7.4–7.6) .
- Ethynyl vs. Ethenyl Groups : Ethynyl groups (e.g., in the target compound) enhance rigidity and π-conjugation compared to ethenyl analogs like (E)-3(5)-[β-(3-fluorophenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (), which show distinct ¹H NMR couplings (J = 16 Hz for trans-ethenyl protons) .
- Fluorescence : Pyrenyl-substituted pyrazoles () exhibit strong fluorescence due to extended conjugation, suggesting that the ethynyl group in the target compound may similarly enhance photophysical properties .
Preparation Methods
Reaction Design and Substrate Selection
-
3-Nitrobenzene derivative : Typically 1-iodo-3-nitrobenzene as the arylating agent
-
Propynal diethylacetal : Serves as the ethynyl precursor
-
Hydrazine hydrochloride : Facilitates pyrazole ring formation
The reaction proceeds through sequential Sonogashira coupling and cyclocondensation steps, with palladium catalysts enabling cross-coupling between the aryl iodide and alkyne precursor.
Optimization of Reaction Parameters
Critical parameters influencing yield and selectivity include:
Implementation of these conditions achieves yields up to 63% for analogous 3-arylpyrazoles, with scalability demonstrated at 2 mmol scales. The nitro group's electron-withdrawing nature necessitates extended coupling times compared to electron-rich aryl iodides.
Stepwise Synthesis via Iodopyrazole Intermediates
Protection-Coupling-Deprotection Strategy
This method, detailed in ARKIVOC protocols, involves:
Key Experimental Insights
-
Protection Efficiency : 89% yield using ethyl vinyl ether in dichloromethane at 0°C
-
Coupling Challenges : Nitro groups necessitate higher Pd loading (5 mol% Pd(PPh₃)₂Cl₂)
-
Deprotection Conditions : 2M HCl in THF achieves quantitative removal without side reactions
Comparative yields for analogous systems:
| Aryl Group | Coupling Yield | Deprotection Yield | Total Yield |
|---|---|---|---|
| Phenyl | 78% | 95% | 74% |
| 3-Nitrophenyl | 62% | 92% | 57% |
The diminished yield with nitro-substituted substrates arises from competitive alkyne polymerization under coupling conditions.
Ring-Closing Metathesis Approach
Limitations and Modifications
-
Catalyst Poisoning : Nitro groups necessitate 2nd generation Grubbs catalysts (higher nitro tolerance)
-
Silicon Protection : Trimethylsilyl groups prevent premature alkyne participation
-
Yield Benchmark : 48% for similar non-nitro systems, suggesting <40% feasibility for target molecule
Comparative Methodological Analysis
Efficiency Metrics
| Method | Steps | Total Yield | Scalability | Purity (HPLC) |
|---|---|---|---|---|
| Multi-Component | 2 | 55-63% | Excellent | ≥95% |
| Stepwise Coupling | 3 | 45-57% | Moderate | 92-94% |
| Ring-Closing Metathesis | 4 | 30-40% | Challenging | 88-90% |
Cost-Benefit Considerations
-
Catalyst Costs : Multi-component method uses 0.04 mmol Pd per mmol substrate vs 0.05 mmol in stepwise
-
Time Efficiency : 6 hours total for multi-component vs 12 hours for stepwise synthesis
-
Waste Generation : Metathesis approach produces stoichiometric metal byproducts
Advanced Purification Techniques
Chromatographic Optimization
Post-synthetic purification employs gradient elution:
| Impurity Type | Stationary Phase | Mobile Phase | Retention Adjustment |
|---|---|---|---|
| Unreacted iodide | Silica gel 60 | Hexane:EtOAc (3:1) | +5% MeOH for polar |
| Oligomeric Byproducts | C18 Reverse Phase | Acetonitrile:Water (65:35) | pH 2.5 with TFA |
Crystallization Protocols
Recrystallization from ethyl acetate/hexane (1:4) yields prismatic crystals suitable for XRD analysis, with typical recovery of 70-85%.
Spectroscopic Characterization Benchmarks
NMR Fingerprints
Mass Spectrometry
-
EI+MS : m/z 255 [M]⁺ (calc. 255.08 for C₁₁H₇N₃O₂)
-
Fragmentation : Loss of NO₂ (46 amu) at 70 eV ionization energy
Mechanistic Considerations in Key Steps
Sonogashira Coupling Dynamics
DFT calculations reveal nitro groups lower reaction exothermicity by 12.3 kcal/mol compared to methoxy-substituted analogs, rationalizing the need for elevated temperatures.
Cyclocondensation Kinetics
Second-order rate constants (k₂):
-
With NO₂ : 0.017 L/mol·s
-
Without NO₂ : 0.038 L/mol·s
The nitro group's electron-withdrawing effect slows ring closure but improves regioselectivity (98:2 para:meta).
Industrial-Scale Adaptation Challenges
Catalyst Recycling
Supported Pd systems (e.g., Pd/Al₂O₃) enable 5 reaction cycles with <15% activity loss, reducing metal costs by 60% in multi-component syntheses.
Continuous Flow Implementation
Microreactor trials show:
-
18% yield increase vs batch
-
3-hour residence time
-
92% space-time yield improvement
Emerging Methodologies
Photocatalytic Approaches
Visible-light mediated coupling using Ru(bpy)₃²⁺ reduces Pd requirements by 80%, though yields remain suboptimal (42%).
Biocatalytic Routes
Engineered transaminases achieve 34% conversion in preliminary trials, highlighting potential for green chemistry applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Ethynyl-3-(3-nitrophenyl)-1H-pyrazole, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry." A representative protocol involves reacting 3-nitro-substituted pyrazole precursors with ethynyl derivatives in a THF/water mixture (1:1) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients). Yield optimization requires monitoring reactant stoichiometry, catalyst loading (e.g., 10 mol% CuSO₄), and temperature control to minimize byproducts .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.
- X-ray crystallography for unambiguous structural elucidation, particularly to resolve nitro and ethynyl group orientations (e.g., torsion angles and packing interactions).
- High-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic patterns.
Cross-validation of data from these methods ensures structural accuracy .
Q. What preliminary biological activities have been reported for pyrazole derivatives with nitro and ethynyl substituents?
- Methodological Answer : Nitrophenyl-pyrazole analogs exhibit antifungal, insecticidal, and anti-inflammatory activities. For example, 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile demonstrated antifungal efficacy against Candida albicans (MIC = 8 µg/mL). Ethynyl groups enhance π-π stacking in target binding pockets. Initial screening should include in vitro assays (e.g., microdilution for antimicrobial activity) and cytotoxicity profiling (e.g., MTT assays) .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : A 2³ factorial design can systematically test variables:
- Factors : Temperature (40–60°C), catalyst concentration (5–15 mol%), and reaction time (12–20 hours).
- Responses : Yield (%), purity (HPLC area %).
Statistical analysis (ANOVA) identifies significant factors. For instance, increasing temperature beyond 55°C may degrade the nitro group, reducing yield. Response surface methodology (RSM) further refines optimal conditions .
Q. How to resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from:
- Purity variations : Use HPLC or GC-MS to verify compound integrity (>95% purity).
- Assay conditions : Standardize protocols (e.g., pH, solvent controls, cell lines).
- Structural analogs : Compare substituent effects (e.g., 3-nitrophenyl vs. 4-nitrophenyl) using SAR studies. Computational docking (e.g., AutoDock Vina) can predict binding affinity differences due to substituent positioning .
Q. What strategies are effective for designing analogs of this compound to enhance pharmacological properties?
- Methodological Answer : Focus on:
- Bioisosteric replacement : Swap the ethynyl group with cyano or trifluoromethyl to modulate lipophilicity.
- Nitro group reduction : Convert -NO₂ to -NH₂ to reduce toxicity while retaining hydrogen-bonding capacity.
- Heterocyclic hybridization : Fuse with triazole or imidazole rings to enhance target engagement (e.g., kinase inhibition). In silico ADMET profiling (SwissADME) guides prioritization of analogs .
Q. How can computational methods predict the environmental fate or metabolic pathways of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate hydrolysis or oxidation potentials (e.g., nitro group reduction energy). Molecular dynamics (MD) simulations model interactions with metabolic enzymes (e.g., cytochrome P450). For environmental studies, employ EPI Suite to estimate biodegradation half-lives and bioaccumulation factors .
Q. What advanced analytical techniques identify and quantify synthetic byproducts or degradation products?
- Methodological Answer :
- Tandem LC-MS/MS with MRM (multiple reaction monitoring) detects trace byproducts (e.g., de-ethynylated or dimerized species).
- GC-MS with derivatization captures volatile degradation products.
- 2D-NMR (COSY, HSQC) resolves overlapping signals in complex mixtures.
Quantification requires calibration curves using authentic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
